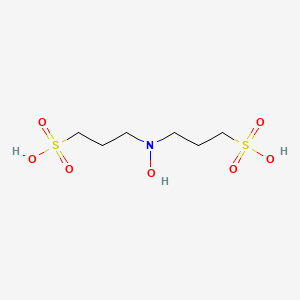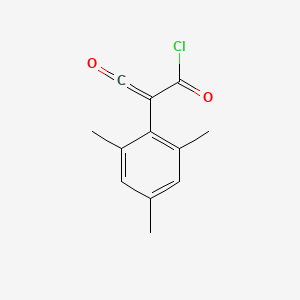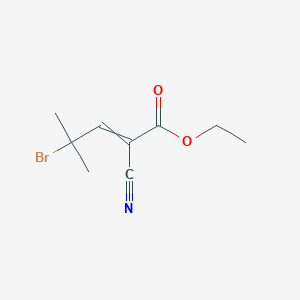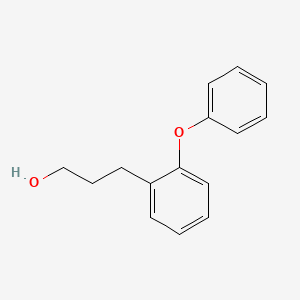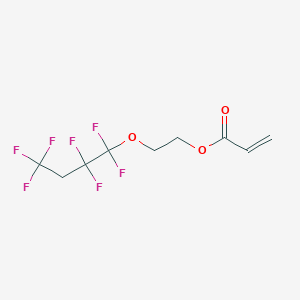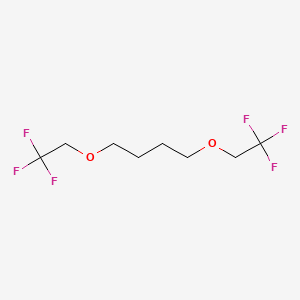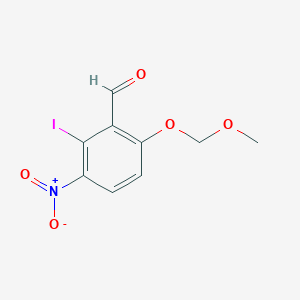![molecular formula C17H24N4 B14279730 N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine CAS No. 132625-05-9](/img/structure/B14279730.png)
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two pyridin-2-ylmethyl groups attached to a propane-1,3-diamine backbone, with additional methyl groups on the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine typically involves the reaction of pyridine-2-carboxaldehyde with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridin-2-ylmethyl derivatives.
Applications De Recherche Scientifique
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-N-(3-aminopropyl)amine
- N,N-Dimethyltrimethylenediamine
Uniqueness
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine is unique due to the presence of pyridin-2-ylmethyl groups, which enhance its binding affinity and specificity towards molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Propriétés
Numéro CAS |
132625-05-9 |
|---|---|
Formule moléculaire |
C17H24N4 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C17H24N4/c1-20(14-16-8-3-5-10-18-16)12-7-13-21(2)15-17-9-4-6-11-19-17/h3-6,8-11H,7,12-15H2,1-2H3 |
Clé InChI |
VVJVNWDYYKRROI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCN(C)CC1=CC=CC=N1)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)

